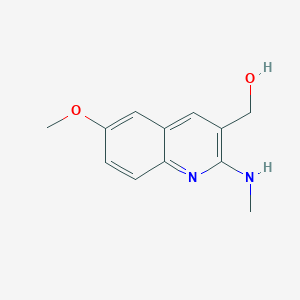
(6-Methoxy-2-(methylamino)quinolin-3-yl)methanol
Cat. No. B8694210
M. Wt: 218.25 g/mol
InChI Key: IIOUTFVZYCYTCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08772316B2
Procedure details


To a stirred solution of 6-methoxy-2-(methylamino) quinoline-3-carbaldehyde SLA 28150 (1.006 g, 4.65 mmol) in THF (80 mL) in a 250 mL round-bottomed flask equipped with a magnetic stirrer was added sodium borohydride NaBH4 (0.176 g, 4.65 mmol) and the mixture was stirred for 4 h at RT then cooled in an ice bath before quenching by addition of a 1 N aq. HCl solution (40 mL). After stirring for 15 min at RT, the mixture was basified to pH=9 with a 2 N aq. NaOH solution. THF was then removed at 40° C. under vacuum and the solution was extracted with CH2Cl2 (200 mL), washed with brine (20 mL), dried over Na2SO4, filtered, and concentrated under vacuum to give (6-methoxy-2-(methylamino)quinolin-3-yl)methanol SLA 28152 as an orange oil (0.907 g, 89% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
sodium borohydride NaBH4
Quantity
0.176 g
Type
reactant
Reaction Step Two

Name
Yield
89%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[C:8]([NH:13][CH3:14])[C:7]([CH:15]=[O:16])=[CH:6]2>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[C:8]([NH:13][CH3:14])[C:7]([CH2:15][OH:16])=[CH:6]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C2C=C(C(=NC2=CC1)NC)C=O
|
|
Name
|
|
|
Quantity
|
1.006 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C2C=C(C(=NC2=CC1)NC)C=O
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
[Compound]
|
Name
|
sodium borohydride NaBH4
|
|
Quantity
|
0.176 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 4 h at RT
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then cooled in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
before quenching by addition of a 1 N aq. HCl solution (40 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 15 min at RT
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
THF was then removed at 40° C. under vacuum
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solution was extracted with CH2Cl2 (200 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine (20 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C2C=C(C(=NC2=CC1)NC)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.907 g | |
| YIELD: PERCENTYIELD | 89% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
